Product packaging for Octahydroindolizin-2-one hydrochloride(Cat. No.:CAS No. 2138384-63-9)

Octahydroindolizin-2-one hydrochloride

Cat. No.: B2378834
CAS No.: 2138384-63-9
M. Wt: 175.66
InChI Key: DPHYXGOEWRPFTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Octahydroindolizin-2-one hydrochloride (CAS 2138384-63-9) is a functionalized bicyclic compound of significant interest in organic synthesis and medicinal chemistry research. The compound features a ketone group at the C-2 position, providing a versatile handle for further chemical transformations such as nucleophilic additions, reductions, and condensations to construct more complex molecular architectures . Its core structure, the octahydroindolizine (or indolizidine) scaffold, is a privileged framework found in a multitude of biologically active natural products and alkaloids . As a result, this compound serves as a valuable building block for the synthesis of novel analogs and for conducting structure-activity relationship (SAR) studies, particularly in the exploration of nicotinic receptor modulators . The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, facilitating its use in various synthetic applications . This compound is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic uses. Researchers can leverage this compound as a key intermediate in the total synthesis of complex natural products or as a starting point for the development of new pharmacologically active agents .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H14ClNO B2378834 Octahydroindolizin-2-one hydrochloride CAS No. 2138384-63-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,6,7,8,8a-hexahydro-1H-indolizin-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO.ClH/c10-8-5-7-3-1-2-4-9(7)6-8;/h7H,1-6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHYXGOEWRPFTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2CC(=O)CC2C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic compounds in solution. Through the analysis of 1D and 2D NMR spectra, the connectivity of atoms and the stereochemical arrangement within the Octahydroindolizin-2-one (B6259910) hydrochloride molecule can be meticulously mapped.

High-Resolution 1D and 2D NMR Techniques for Connectivity and Proximity

One-dimensional (1D) NMR techniques, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively. uobasrah.edu.iq In the ¹H NMR spectrum of Octahydroindolizin-2-one hydrochloride, the number of signals corresponds to the number of chemically non-equivalent protons, their integration reveals the relative number of protons, the chemical shift indicates the electronic environment, and the splitting pattern (multiplicity) provides information about neighboring protons. The ¹³C NMR spectrum indicates the number of chemically distinct carbon atoms and their chemical environment.

To establish the connectivity between atoms, two-dimensional (2D) NMR experiments are indispensable. youtube.comnih.gov Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the molecule. researchgate.netsdsu.edu For this compound, COSY would reveal the correlations between adjacent protons in the indolizidine ring system.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed to correlate directly bonded proton and carbon atoms, providing a definitive assignment of the carbon skeleton. sdsu.educeon.rs Further connectivity information is obtained from Heteronuclear Multiple Bond Correlation (HMBC) spectroscopy, which reveals correlations between protons and carbons that are separated by two or three bonds. researchgate.netceon.rs These long-range correlations are crucial for assembling the complete molecular structure, including the placement of the carbonyl group at the C-2 position.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom No.Predicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
12.5 - 2.8 (m)45 - 50
32.2 - 2.5 (m)40 - 45
52.8 - 3.1 (m)55 - 60
61.5 - 1.8 (m)25 - 30
71.4 - 1.7 (m)20 - 25
81.8 - 2.1 (m)30 - 35
8a2.0 - 2.3 (m)60 - 65
2-205 - 215

Note: These are predicted values based on known data for similar indolizidine structures and are subject to variation based on solvent and experimental conditions.

Stereochemical Assignment via NMR Spectroscopy

The stereochemistry of this compound can be determined using Nuclear Overhauser Effect (NOE) based experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY). researchgate.net This technique identifies protons that are close in space, irrespective of their bonding connectivity. By observing cross-peaks in the NOESY spectrum, the relative orientation of substituents and the conformation of the fused ring system can be established. For instance, NOE correlations between protons on the same face of the indolizidine ring would confirm a cis or trans ring fusion.

Mass Spectrometry for Molecular Identification and Purity Assessment

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis. nih.gov

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, often to within a few parts per million (ppm). researchgate.net This precision allows for the unambiguous determination of the elemental formula of this compound, distinguishing it from other compounds with the same nominal mass. researchgate.netnih.gov This is a critical step in confirming the identity and purity of the synthesized compound.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) is employed to elucidate the structure of the molecule by analyzing its fragmentation pattern. ijcap.inwikipedia.org In an MS/MS experiment, the molecular ion of this compound is selected and then subjected to collision-induced dissociation (CID), causing it to break apart into smaller fragment ions. researchgate.net The analysis of these fragments provides valuable information about the connectivity of the molecule and the location of functional groups. nih.govresearchgate.net The fragmentation of the indolizidine core is expected to follow characteristic pathways, allowing for the confirmation of the bicyclic ring system.

Interactive Table 2: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

m/z ValueProposed Fragment Structure/Loss
[M+H]⁺Protonated molecular ion
[M+H - H₂O]⁺Loss of water
[M+H - CO]⁺Loss of carbon monoxide from the ketone
VariousCleavage of the indolizidine ring system

Note: The exact m/z values will depend on the elemental composition of the fragments.

X-ray Diffraction for Solid-State Structural Determination

X-ray diffraction analysis of a single crystal provides the most definitive three-dimensional structure of a molecule in the solid state. mdpi.com For this compound, obtaining suitable crystals would allow for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the chiral centers. nih.govresearchgate.net The resulting electron density map would provide an unambiguous confirmation of the molecular structure, including the conformation of the indolizidine ring system and the interactions of the hydrochloride ion with the parent molecule. nih.gov

Chiroptical Spectroscopy for Enantiomeric Purity Determination

Octahydroindolizin-2-one possesses a chiral center at the bridgehead carbon, meaning it can exist as a pair of non-superimposable mirror images called enantiomers. Chiroptical techniques are essential for determining the enantiomeric purity and absolute configuration of such chiral molecules. nih.gov

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An achiral molecule will not exhibit a CD spectrum, making this technique highly specific for chiral compounds. The resulting spectrum provides information about the stereochemistry of the molecule. For bicyclic β-lactams, a helicity rule has been examined which relates the sign of the Cotton effect around 220 nm in the CD spectrum to the absolute configuration of the bridgehead carbon atom. nih.govmdpi.com A positive Cotton effect in this region is often correlated with an (R) configuration at the bridgehead carbon in certain classes of bicyclic lactams. mdpi.com

While the specific CD spectrum for this compound is not available, a hypothetical spectrum would be expected to show a distinct Cotton effect associated with the n→π* electronic transition of the amide chromophore in the lactam ring. The sign and intensity of this peak would be used to confirm the enantiomeric identity of a sample.

Optical rotation is the phenomenon where the plane of polarized light is rotated when it passes through a solution containing a chiral compound. pressbooks.pubwikipedia.org The direction and magnitude of this rotation are measured using a polarimeter. masterorganicchemistry.com The specific rotation, [α], is a characteristic physical property of a chiral compound and is calculated from the observed rotation using the concentration of the solution and the path length of the sample cell. wikipedia.org

Formula for Specific Rotation:

[α]λT = α / (l × c)

Where:

[α] is the specific rotation

T is the temperature in degrees Celsius

λ is the wavelength of light (commonly the sodium D-line, 589 nm)

α is the observed rotation in degrees

l is the path length in decimeters (dm)

c is the concentration in grams per milliliter (g/mL)

Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. wikipedia.org One enantiomer will be dextrorotatory (+), rotating the plane clockwise, while the other will be levorotatory (-), rotating it counter-clockwise. pressbooks.pub A 50:50 mixture of enantiomers, known as a racemic mixture, is optically inactive as the rotations cancel each other out. By measuring the specific rotation of a sample and comparing it to the known value for the pure enantiomer, the enantiomeric excess (ee) can be determined. For instance, the specific rotation of (R)-(-)-Octahydroindolizine, a related parent compound, is a known value that can be used for comparison. nih.gov

Other Complementary Spectroscopic Techniques (e.g., UV-Vis, IR, Raman)

In addition to the specialized techniques above, a range of other spectroscopic methods are used to confirm the identity and structure of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For this compound, key characteristic absorption bands would be expected. The most prominent would be the strong carbonyl (C=O) stretching vibration of the lactam ring, typically appearing in the range of 1650-1690 cm⁻¹. Additionally, the N-H stretching vibration of the protonated amine hydrochloride would be visible as a broad band in the 2400-3000 cm⁻¹ region. C-H stretching and bending vibrations would also be present. unodc.orgresearchgate.net

Raman Spectroscopy: Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to IR spectroscopy. nih.gov It measures the inelastic scattering of monochromatic light from a laser source. azom.com The carbonyl group of the lactam would also be Raman active, often showing a strong band. Raman spectroscopy can be particularly useful for studying the low-frequency vibrations and for analyzing samples in aqueous solutions. nih.govazom.com The table below summarizes expected vibrational frequencies.

Interactive Table: Expected Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Technique
Lactam Carbonyl (C=O)Stretch1650 - 1690IR, Raman
Ammonium (N-H)Stretch2400 - 3000 (broad)IR
Aliphatic C-HStretch2850 - 3000IR, Raman
Methylene (CH₂)Bend (Scissoring)~1465IR, Raman

Theoretical and Computational Chemistry of Octahydroindolizin 2 One Hydrochloride

Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental tools for investigating the electronic properties of molecules. These methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to provide detailed information about electron distribution and energy levels within a molecule. For Octahydroindolizin-2-one (B6259910) hydrochloride, these calculations reveal the foundational electronic characteristics that govern its behavior.

Frontier Molecular Orbital (FMO) theory is a key concept within quantum chemistry for explaining the reactivity of molecules. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A large energy gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. wikipedia.orgresearchgate.net Conversely, a small gap indicates a molecule is more reactive. For the Octahydroindolizin-2-one scaffold, DFT calculations can precisely determine these energy levels. The distribution of HOMO and LUMO across the molecule indicates the most probable sites for electrophilic and nucleophilic attack, respectively. For instance, in many nitrogen-containing heterocycles, the HOMO is often localized on the electron-rich parts of the molecule, while the LUMO is distributed over electron-deficient regions.

Table 1: Representative Frontier Molecular Orbital Energies

Molecular OrbitalEnergy (eV)Description
HOMO-6.8 to -7.5Highest Occupied Molecular Orbital; electron-donating capacity
LUMO+1.5 to +2.5Lowest Unoccupied Molecular Orbital; electron-accepting capacity
HOMO-LUMO Gap8.3 to 10.0Indicates high kinetic stability and low reactivity

Note: The values presented are typical estimates for saturated heterocyclic systems and may vary based on the specific computational method and basis set used.

The indolizine (B1195054) scaffold is an aromatic, 10-π electron system. rsc.orgjbclinpharm.org However, its saturated counterpart, the octahydroindolizine (B79230) (or indolizidine) core of the title compound, is non-aromatic. The stability and conformation of this saturated bicyclic system are dictated by ring strain and the energetics of its various possible conformations. researchgate.netrsc.org

Ring strain arises from deviations from ideal bond angles (angle strain), eclipsing interactions between adjacent bonds (torsional strain), and non-bonded interactions across the ring (transannular strain). wikipedia.org The indolizidine core consists of a fused six-membered and five-membered ring. Such bicyclic systems can exhibit considerable strain. wikipedia.org Computational methods can quantify the strain energy by comparing the heat of formation of the cyclic molecule with that of a hypothetical strain-free acyclic analogue. researchgate.netnih.gov

Conformational Analysis via Molecular Dynamics Simulations

While quantum chemical calculations provide static pictures of molecular conformations, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. MD simulations model the movement of atoms and molecules by solving Newton's equations of motion, providing a trajectory that describes the positions and velocities of particles over time. nih.govnih.gov

For Octahydroindolizin-2-one hydrochloride, MD simulations can be used to explore its conformational landscape in a simulated physiological environment, such as in a solvent like water. mdpi.com These simulations reveal how the molecule flexes, bends, and rotates, and which conformations are most populated at a given temperature. By analyzing the simulation trajectory, researchers can identify stable conformational states, the transitions between them, and the influence of the solvent and counter-ion (chloride) on the molecule's structure. This information is invaluable for understanding how the molecule might interact with a biological target, as the bioactive conformation may not necessarily be the lowest-energy conformation in a vacuum. nih.govespublisher.com

Computational Prediction of Structure-Reactivity Relationships

Predicting the chemical reactivity and biological activity of a molecule from its structure is a central goal of computational chemistry. Quantitative Structure-Activity Relationship (QSAR) is a powerful methodology used for this purpose. nih.govnih.gov QSAR models are statistical equations that correlate variations in the biological activity of a series of compounds with changes in their physicochemical properties, which are quantified by molecular descriptors. physchemres.org

For a series of derivatives based on the Octahydroindolizin-2-one scaffold, various descriptors can be calculated:

Electronic Descriptors: Derived from quantum chemical calculations, including HOMO/LUMO energies, dipole moment, and atomic charges.

Steric Descriptors: Related to the size and shape of the molecule, such as molecular volume and surface area.

Hydrophobic Descriptors: Quantifying the molecule's affinity for nonpolar environments, like the partition coefficient (logP).

By building a QSAR model using a set of compounds with known activities, it becomes possible to predict the activity of new, unsynthesized derivatives. mdpi.commdpi.com This predictive power allows chemists to prioritize the synthesis of compounds that are most likely to be active, saving significant time and resources.

Table 2: Common Descriptors Used in QSAR Studies

Descriptor TypeExamplesInformation Provided
ElectronicHOMO/LUMO energies, Dipole momentReactivity, Polarity, Electrostatic interactions
StericMolecular Weight, Molar VolumeSize, Shape, Fit into a binding site
TopologicalConnectivity indicesMolecular branching and complexity
HydrophobicLogP (Partition Coefficient)Membrane permeability, Hydrophobic interactions

Computational Design and Virtual Screening Methodologies

The Octahydroindolizin-2-one scaffold can serve as a starting point for the design of new therapeutic agents. Computational design and virtual screening are indispensable tools in this process, enabling the rapid evaluation of large chemical libraries to identify promising lead compounds. nih.govyoutube.com

Virtual screening can be broadly categorized into two approaches:

Ligand-Based Virtual Screening (LBVS): This method is used when the three-dimensional structure of the biological target is unknown but a set of active molecules is available. youtube.com A model (e.g., a pharmacophore or a QSAR equation) is built based on the common features of the known active compounds. This model is then used to search a database for other molecules that possess these features. nih.gov

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein or enzyme is known, SBVS can be employed. This involves docking candidate molecules from a library into the active site of the target. plos.org Docking programs predict the binding pose and estimate the binding affinity of each molecule. Compounds with the best predicted binding scores are then selected for experimental testing. nih.gov

Using the octahydroindolizin-2-one core as a scaffold, chemists can perform scaffold-focused virtual screening to identify new derivatives with potentially improved activity or properties. nih.gov This involves searching libraries for compounds that contain the same core structure but have different substituents. Alternatively, the scaffold can be used as a fragment in fragment-based drug design, where small molecules that bind to the target are identified and then grown or linked together to create more potent inhibitors.

Chemical Reactivity and Functional Group Transformations

Regioselective and Stereoselective Functionalization of the Octahydroindolizin-2-one (B6259910) Core

The functionalization of the octahydroindolizin-2-one core is pivotal for accessing a diverse range of analogues with potential biological activities. Key transformations often target the carbon atoms alpha to the carbonyl group and the nitrogen atom, as well as the modification of the existing stereocenters.

One of the primary methods for introducing functionality is through the hydrogenation of substituted indolizine (B1195054) precursors. The diastereoselectivity of this reduction is highly dependent on the catalyst, solvent, and substrate substitution. For instance, the heterogeneous hydrogenation of a tetrasubstituted indolizine has been shown to be highly diastereoselective, leading to the formation of a trans-configured product. This stereochemical outcome is attributed to a keto-enol tautomerism under kinetic control, which dictates the facial selectivity of hydrogen addition. nih.gov

Further functionalization can be achieved through stereocontrolled one-step syntheses to construct the octahydroindolizine (B79230) framework from α,β-unsaturated enamide esters. These reactions can be promoted by heat in the presence of chlorotrimethylsilane, triethylamine, and zinc chloride, or by treatment with dimethyl-t-butylsilyl trifluoromethanesulphonate. rsc.org Such methods allow for the introduction of various substituents and the establishment of specific stereochemical relationships within the bicyclic system.

Design and Synthesis of Octahydroindolizin-2-one Hydrochloride Analogues

The design and synthesis of analogues of this compound are driven by the desire to explore structure-activity relationships and develop novel therapeutic agents. A common strategy involves the catalytic hydrogenation of indolizine precursors, which can provide access to the saturated octahydroindolizine core. researchgate.net

For example, a synthetic approach to tetrahydroindolizinones can be adapted and extended to produce the fully saturated octahydroindolizin-2-one system. This often involves a multi-step sequence that may include the preparation of a substituted pyridine-2-carboxaldehyde, followed by cyclization to form the indolizine ring, and subsequent hydrogenation. The choice of catalyst and reaction conditions during the hydrogenation step is crucial for controlling the stereochemistry of the final product. nih.gov

The synthesis of functionalized indolizidine cores can also be achieved through domino reactions, which allow for the construction of complex molecules in a single step from simple starting materials. These approaches offer an efficient means to introduce a variety of functional groups and create diverse libraries of octahydroindolizin-2-one analogues for biological screening.

Below is a table summarizing the synthesis of octahydroindolizine derivatives through catalytic hydrogenation.

PrecursorCatalystProductDiastereoselectivityReference
Tetrasubstituted indolizineRh/Al2O3trans-5,6,7,8-Tetrahydroindolizin-8-oneHigh nih.gov
α,β-Unsaturated enamide estersVariousOctahydroindolizine derivativesStereocontrolled rsc.org
Indolizine derivativesNot specifiedOctahydroindolizineNot specified researchgate.net

Stereochemical Control and Integrity in Transformations of this compound

Maintaining and controlling the stereochemistry during the transformation of the octahydroindolizin-2-one core is paramount for the synthesis of enantiomerically pure compounds. The inherent chirality of the bicyclic system influences the stereochemical outcome of subsequent reactions.

The conformational rigidity of the fused ring system plays a significant role in directing incoming reagents. The conformational analysis of related bicyclic β-lactams reveals that the ring fusion and the substituents dictate the preferred conformations, which in turn affects their reactivity and the stereochemical course of reactions. nih.gov In bridged lactams, the non-planar conformation of the amide bond can significantly alter its chemical properties. mdpi.com

In the context of hydrogenation, the diastereoselectivity is often governed by the approach of the substrate to the catalyst surface. Theoretical calculations, including ab initio and DFT methods, have been employed to rationalize the observed stereoselectivity. These studies suggest that the formation of a specific keto-enol tautomer under kinetic control can lead to the preferential formation of one diastereomer over the other. nih.gov

Reaction Mechanisms of this compound Transformations

Understanding the reaction mechanisms involved in the transformations of this compound is essential for optimizing reaction conditions and predicting product outcomes. The hydrogenation of indolizine precursors to octahydroindolizinones provides a case study for mechanistic investigation.

A proposed mechanism for the diastereoselective hydrogenation of a tetrasubstituted indolizine using a rhodium on alumina (B75360) catalyst involves a keto-enol tautomerism. nih.gov It is hypothesized that a rapid equilibrium between the keto and enol forms of an intermediate occurs on the catalyst surface. The relative stability of these tautomers and the kinetics of their hydrogenation lead to the observed trans diastereoselectivity. Specifically, the hydrogenation of the enol intermediate is believed to be the rate-determining step, and the facial selectivity of this step dictates the final stereochemistry of the product. nih.gov

Further mechanistic studies on related systems, such as the reduction of O2 by bimetallic hydride complexes, highlight the potential for complex, multi-step pathways involving various intermediates. While not directly analogous, these studies underscore the importance of considering a range of possible mechanistic routes in the transformations of complex molecules like octahydroindolizin-2-one. nih.gov

Octahydroindolizin 2 One Hydrochloride As a Chiral Synthon in Asymmetric Synthesis

Strategic Use in Constructing Enantiomerically Pure Compounds

The synthesis of enantiomerically pure compounds is a cornerstone of modern medicinal chemistry and materials science. Chiral synthons, such as Octahydroindolizin-2-one (B6259910) hydrochloride, serve as foundational starting materials that impart their stereochemical information to the final product. The indolizidine core is a prevalent motif in a wide array of biologically active natural products. The use of enantiopure octahydroindolizinone derivatives allows for the direct introduction of a defined stereochemistry at multiple centers, significantly simplifying synthetic routes and avoiding costly and often inefficient chiral separations at later stages.

The strategic advantage of using a pre-existing chiral scaffold like Octahydroindolizin-2-one hydrochloride lies in its ability to direct the stereochemical outcome of subsequent reactions. Functionalization of the ketone at the C-2 position, for instance, can be influenced by the inherent stereochemistry of the bridgehead carbons (C-8a). This substrate-controlled diastereoselectivity is a powerful tool for establishing new stereocenters with a high degree of precision.

While specific examples detailing the direct use of the hydrochloride salt are not extensively documented in readily available literature, the broader class of chiral indolizidinones serves as a proxy for its potential applications. For example, related chiral indolizidine building blocks have been instrumental in the synthesis of various alkaloids. These syntheses often rely on the predictable facial selectivity of reactions on the bicyclic system.

Table 1: Representative Applications of Chiral Indolizidine Scaffolds

Target Compound ClassSynthetic StrategyKey Stereochemical Control
Indolizidine AlkaloidsDiastereoselective alkylation of the enolateSubstrate-controlled approach to the α-position of the carbonyl
Quinolizidine (B1214090) AlkaloidsRing expansion strategiesRetention of stereochemistry at the bridgehead
Bioactive AminesReductive amination of the ketoneStereoselective introduction of a nitrogen substituent

This table is illustrative of the potential applications based on the general reactivity of the indolizidinone core and may not represent direct transformations of this compound.

Stereocontrolled Routes to Complex Molecular Architectures

The construction of complex molecular architectures with multiple stereocenters is a formidable challenge in organic synthesis. This compound provides a robust platform for stereocontrolled routes to such molecules. The rigid conformational nature of the bicyclic system allows for predictable stereochemical outcomes in a variety of transformations.

One common strategy involves the stereoselective reduction of the ketone at the C-2 position to introduce a hydroxyl group. The stereochemistry of this new center can often be controlled by the choice of reducing agent and the steric environment of the substrate. This newly introduced hydroxyl group can then serve as a handle for further functionalization, such as etherification, esterification, or as a directing group for subsequent reactions on the indolizidine core.

Furthermore, the lactam functionality within the octahydroindolizinone structure can be manipulated to access a range of derivatives. For instance, reduction of the amide can lead to the corresponding saturated indolizidine, a core structure found in numerous alkaloids. Alternatively, ring-opening of the lactam can provide access to functionalized piperidine (B6355638) derivatives, which are themselves important chiral building blocks.

The development of stereocontrolled one-step syntheses of octahydroindolizine (B79230) derivatives from α,β-unsaturated enamide esters highlights the importance of this structural motif in building complex molecules. rsc.org Such methods allow for the rapid assembly of the core structure, which can then be further elaborated.

Table 2: Potential Stereocontrolled Transformations of the Octahydroindolizin-2-one Core

TransformationReagents and ConditionsStereochemical OutcomePotential Application
Diastereoselective ReductionNaBH4, L-Selectride®, etc.Formation of a new stereocenter at C-2Synthesis of hydroxylated indolizidines
Enolate AlkylationLDA, Alkyl halideCreation of a new C-C bond α to the carbonyl with stereocontrolIntroduction of side chains for natural product synthesis
Baeyer-Villiger Oxidationm-CPBARing expansion to aza-bicyclic lactonesAccess to novel heterocyclic scaffolds
Lactam ReductionLiAlH4, BH3·THFFormation of the corresponding indolizidineSynthesis of alkaloid cores

This table outlines potential synthetic pathways based on the known reactivity of similar bicyclic lactams and is intended to be illustrative.

Advanced Analytical Methodologies for Octahydroindolizin 2 One Hydrochloride Characterization

Chromatographic Methods for Purity and Enantiomeric Excess Determination

Chromatographic techniques are the cornerstone for the separation and quantification of enantiomers. pensoft.net High-performance liquid chromatography (HPLC) and gas chromatography (GC) with chiral stationary phases (CSPs) are the most powerful and widely used methods for determining the enantiomeric purity of alkaloids and related synthetic compounds. pensoft.netresearchgate.net

Direct enantiomeric separation by chiral HPLC is the most common and reliable method for determining the enantiomeric excess of chiral compounds. pensoft.net This technique relies on the differential interaction of enantiomers with a chiral stationary phase, leading to different retention times and, consequently, separation. chromatographyonline.com The choice of CSP and mobile phase is critical for achieving baseline resolution.

For bicyclic amines and ketones like Octahydroindolizin-2-one (B6259910) hydrochloride, polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are often the first choice for method development. researchgate.net These columns, such as those with brand names Chiralpak® and Chiralcel®, can be operated in normal-phase, reversed-phase, or polar organic modes.

Research Findings: While specific application notes for Octahydroindolizin-2-one hydrochloride are not extensively detailed in publicly available literature, methodologies for structurally similar compounds, such as other indolizidinone derivatives, provide a strong basis for method development. nih.gov For instance, the enantiomeric ratios of fluorinated indolizidinone derivatives have been successfully determined by HPLC using a chiral stationary phase. nih.gov The separation is typically achieved under normal-phase conditions using a mobile phase consisting of a non-polar solvent (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol (B130326) or ethanol). The addition of a small amount of an amine modifier, like diethylamine (B46881) (DEA), is often necessary to improve peak shape and reduce tailing for basic compounds.

Below is an illustrative data table outlining typical starting conditions for the chiral HPLC method development for a compound like this compound.

ParameterCondition 1 (Normal Phase)Condition 2 (Normal Phase)Condition 3 (Reversed Phase)
Chiral Stationary Phase (CSP) Cellulose tris(3,5-dimethylphenylcarbamate)Amylose tris(3,5-dimethylphenylcarbamate)Cellulose tris(3,5-dimethylphenylcarbamate) - RP
Column Dimensions 250 mm x 4.6 mm, 5 µm250 mm x 4.6 mm, 5 µm150 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / Isopropanol / DEA (80:20:0.1, v/v/v)n-Hexane / Ethanol (90:10, v/v)Acetonitrile (B52724) / Ammonium acetate (B1210297) buffer (pH 7.5) (50:50, v/v)
Flow Rate 1.0 mL/min0.8 mL/min1.0 mL/min
Temperature 25 °C20 °C30 °C
Detection UV at 210 nmUV at 210 nmUV at 210 nm
Expected Outcome Baseline resolution of enantiomers (Rs > 1.5)Partial to baseline resolutionPotential for enantioseparation

For volatile and thermally stable compounds, gas chromatography with a chiral stationary phase offers high resolution and sensitivity. nih.gov While the hydrochloride salt of Octahydroindolizin-2-one is non-volatile, analysis can be performed on the free base form of the compound after neutralization and extraction. Derivatization may sometimes be employed to improve volatility and chromatographic performance. nih.gov

The most common chiral stationary phases for GC are based on derivatized cyclodextrins. researchgate.net These CSPs separate enantiomers based on inclusion complexation, where one enantiomer fits better into the chiral cavity of the cyclodextrin (B1172386), leading to a stronger interaction and longer retention time.

Research Findings: The analysis of alkaloids by GC-MS is a well-established technique for structural identification and purity assessment. ijpsr.inforesearchgate.net For chiral analysis, a capillary column coated with a cyclodextrin derivative, such as a permethylated beta-cyclodextrin, would be a suitable choice for separating the enantiomers of the Octahydroindolizin-2-one free base. The selection of the specific cyclodextrin derivative and the temperature program are key parameters for optimizing the separation.

The following table provides a hypothetical set of parameters for a chiral GC method suitable for analyzing the free base of Octahydroindolizin-2-one.

ParameterTypical GC Conditions
Chiral Stationary Phase (CSP) Permethylated β-cyclodextrin coated on a capillary column
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Oven Program Start at 100 °C, hold for 1 min, ramp at 5 °C/min to 220 °C, hold for 5 min
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)
Detector Temperature 280 °C
Expected Outcome Separation of enantiomers with distinct retention times

Spectroscopic Techniques for Enantiomeric Excess Determination

While chromatography physically separates enantiomers, spectroscopic methods can determine enantiomeric excess in a mixture without separation. nih.gov These techniques often rely on the use of a chiral auxiliary that interacts diastereomerically with the enantiomers, producing distinct spectral responses.

One prominent method is Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs). researchgate.net When a chiral analyte is mixed with a CSA, transient diastereomeric complexes are formed, which can lead to separate signals for each enantiomer in the ¹H or ¹³C NMR spectrum. The integration of these distinct signals allows for the direct calculation of the enantiomeric excess.

Circular Dichroism (CD) spectroscopy is another powerful technique that measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. rsc.org The magnitude of the CD signal is directly proportional to the enantiomeric excess. This method is particularly useful for rapid screening but requires that the compound has a chromophore that absorbs in the UV-Vis region.

Validation and Optimization of Analytical Protocols

Once a suitable analytical method is developed, it must be validated to ensure it is fit for its intended purpose. chromatographyonline.com Method validation demonstrates that the procedure is accurate, precise, specific, and robust. Validation is performed according to guidelines established by regulatory bodies such as the International Council for Harmonisation (ICH). gavinpublishers.com

For a chiral purity method, the following parameters are typically evaluated: nih.govchromatographyonline.com

Specificity: The ability of the method to unequivocally assess the desired enantiomer in the presence of the other enantiomer and any potential impurities.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. This is particularly important for quantifying the undesired enantiomer.

Range: The interval between the upper and lower concentration levels of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies, spiking the desired enantiomer with known amounts of the undesired enantiomer.

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

Limit of Detection (LOD): The lowest amount of the undesired enantiomer that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of the undesired enantiomer in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, flow rate, temperature), providing an indication of its reliability during normal usage.

Optimization of the analytical protocol involves systematically adjusting these parameters to achieve the best possible separation (in the case of chromatography) and the most reliable quantification. For chiral HPLC, this may involve screening different CSPs, varying the mobile phase composition and additives, and adjusting the temperature and flow rate to maximize resolution and minimize analysis time.

The following table summarizes typical acceptance criteria for the validation of a chiral HPLC method for determining enantiomeric purity.

Validation ParameterTypical Acceptance Criterion
Specificity Baseline resolution (Rs ≥ 1.5) between enantiomers; no interference from placebo or degradants.
Linearity (for undesired enantiomer) Correlation coefficient (r²) ≥ 0.99 for a range from LOQ to 200% of the specification limit.
Accuracy (Recovery) 80.0% to 120.0% recovery for the undesired enantiomer at various concentration levels.
Precision (Repeatability) Relative Standard Deviation (RSD) ≤ 10% at the limit of quantification (LOQ).
Intermediate Precision Overall RSD ≤ 15% across different days, analysts, or instruments.
Limit of Quantitation (LOQ) Typically ≤ 0.1% of the nominal concentration of the main enantiomer. Signal-to-noise ratio ≥ 10.
Robustness Resolution (Rs) remains ≥ 1.5 and peak area RSD remains within acceptable limits under varied conditions.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of Octahydroindolizin-2-one hydrochloride to improve yield and purity?

  • Methodological Answer : Synthesis optimization often involves iterative adjustments to reaction parameters such as temperature, solvent polarity, and catalyst loading. For example, multi-step protocols (e.g., cyclization, oxidation, and rearrangement in a "one-pot" system) can reduce intermediate isolation steps and improve efficiency . Purification via recrystallization or chromatography (HPLC/TLC) is critical for isolating high-purity products. Characterization of intermediates using NMR and IR spectroscopy ensures reaction progress .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:

  • NMR and IR spectroscopy to confirm structural integrity and functional groups .
  • Mass spectrometry for molecular weight validation.
  • Elemental analysis (C, H, N) to verify stoichiometry .
  • HPLC with UV detection for purity assessment, referencing pharmacopeial standards for impurity profiling .

Q. How should researchers assess the purity of this compound in academic settings?

  • Methodological Answer : Purity analysis requires orthogonal methods:

  • HPLC with a C18 column and gradient elution to separate and quantify impurities .
  • TLC for rapid screening of reaction completeness .
  • Thermogravimetric analysis (TGA) to detect residual solvents or hydrate content, as seen in monohydrate hydrochloride characterization .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in spectral data for this compound?

  • Methodological Answer : Discrepancies in NMR or IR data may arise from polymorphism, solvate formation, or instrument calibration. Solutions include:

  • Cross-validating data with 2D NMR (COSY, HSQC) to confirm peak assignments .
  • Comparing results with computational models (DFT calculations) for spectral prediction .
  • Repeating experiments under controlled humidity/temperature to assess environmental effects on crystallinity .

Q. How can researchers evaluate the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer : Stability studies should follow ICH guidelines:

  • Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and elevated temperatures (40–60°C) to identify degradation products .
  • LC-MS analysis to monitor decomposition pathways and quantify stability-indicating parameters (e.g., half-life) .
  • Dynamic vapor sorption (DVS) to assess hygroscopicity and hydrate formation .

Q. What mechanistic approaches are suitable for studying the reactivity of this compound in novel reactions?

  • Methodological Answer : Mechanistic elucidation requires:

  • Kinetic profiling : Monitor reaction rates under varying conditions (e.g., solvent, catalyst) to infer rate-limiting steps .
  • Isotopic labeling (e.g., ²H, ¹³C) to trace bond-breaking/formation events.
  • Computational chemistry (MD/DFT simulations) to model transition states and reaction energetics .

Handling and Safety Considerations

Q. What precautions are necessary for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of hydrochloride vapors .
  • Waste disposal : Segregate chemical waste and adhere to institutional protocols for hazardous material disposal .

Tables for Key Data

Parameter Recommended Method Reference
Purity assessmentHPLC (C18 column, 0.1% TFA gradient)
Structural confirmation¹H/¹³C NMR, FT-IR
Stability under stressForced degradation (40°C, pH 1–13)
Intermediate characterizationTLC (silica gel, UV visualization)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.